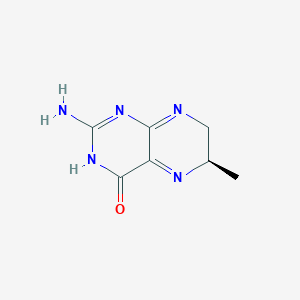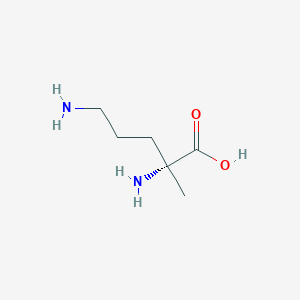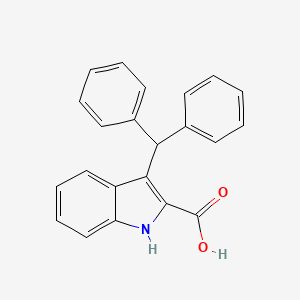![molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8](/img/structure/B13803326.png)
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate typically involves multiple steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Triazine Ring Formation: Cyanuric chloride is reacted with aniline to form the triazine ring.
Final Coupling: The triazine derivative is then coupled with the azo compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under certain conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the azo and triazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols can be used under mild conditions.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Substitution: Substituted triazine derivatives.
Reduction: Corresponding amines.
Oxidation: Oxidized azo compounds.
Hydrolysis: Breakdown products of the azo and triazine rings.
科学研究应用
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
作用机制
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.
相似化合物的比较
Similar Compounds
- Disodium 4-amino-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-hydroxy-2,7-naphthalenedisulfonate
- Disodium 4-hydroxy-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-(phenylazo)naphthalene-2,7-disulfonate
Uniqueness
Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both the azo and triazine groups allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields.
属性
CAS 编号 |
85650-44-8 |
|---|---|
分子式 |
C25H15ClN6Na2O7S2 |
分子量 |
657.0 g/mol |
IUPAC 名称 |
disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
DULVJPMYVDGDJD-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


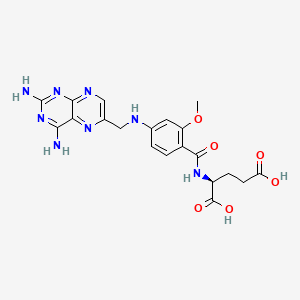
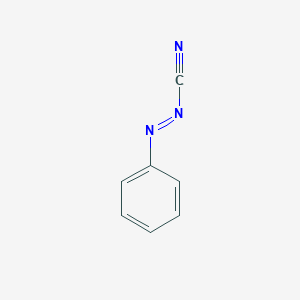
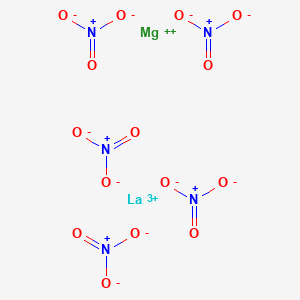
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
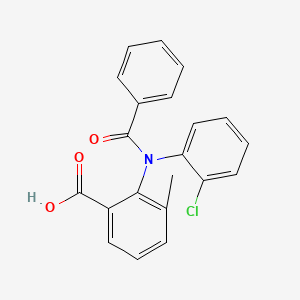


![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
